molecular formula C19H23N3O3S B14941108 1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B14941108
M. Wt: 373.5 g/mol
InChI Key: GGKYSRACSNZUSN-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cycloheptyl group, a dihydroxyphenyl group, and a dihydropyrazolo[3,4-d][1,3]thiazinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps, including the formation of the dihydropyrazolo[3,4-d][1,3]thiazinone core and the subsequent attachment of the cycloheptyl and dihydroxyphenyl groups. Common synthetic routes may involve the use of reagents such as cycloheptanone, 3,4-dihydroxybenzaldehyde, and various catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques like continuous flow synthesis.

Chemical Reactions Analysis

1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful for studying enzyme interactions or cellular pathways.

    Medicine: Its potential bioactivity could lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: The compound may find applications in materials science or as a precursor for manufacturing specialized chemicals.

Mechanism of Action

The mechanism by which 1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The dihydroxyphenyl group may participate in redox reactions, while the dihydropyrazolo[3,4-d][1,3]thiazinone core could interact with enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one include other dihydropyrazolo[3,4-d][1,3]thiazinone derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific biological activities or applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C19H23N3O3S/c1-11-20-18-16(17(26-11)12-8-9-14(23)15(24)10-12)19(25)21-22(18)13-6-4-2-3-5-7-13/h8-10,13,17,23-24H,2-7H2,1H3,(H,21,25)

InChI Key

GGKYSRACSNZUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)O)O)C(=O)NN2C4CCCCCC4

Origin of Product

United States

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